2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-isopropyl-N-phenylacetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a thioether linkage, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-isopropyl-N-phenylacetamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with isopropyl and phenyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-isopropyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinazolinone core but differ in their substituents and overall structure.
2-thio-containing pyrimidines: These compounds have a similar thioether linkage but differ in their core structure.
Uniqueness
2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-isopropyl-N-phenylacetamide is unique due to its specific combination of a quinazolinone core, thioether linkage, and isopropyl and phenyl substituents
Properties
Molecular Formula |
C21H23N3O2S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H23N3O2S/c1-4-23-20(26)17-12-8-9-13-18(17)22-21(23)27-14-19(25)24(15(2)3)16-10-6-5-7-11-16/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
HLHQXIDJRDVXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N(C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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